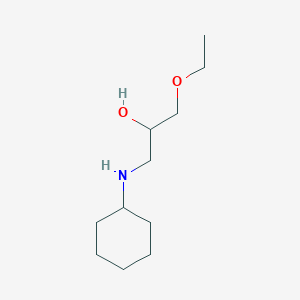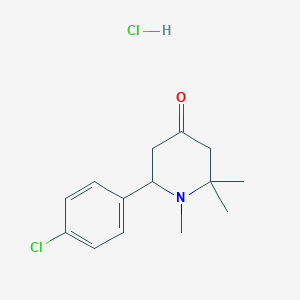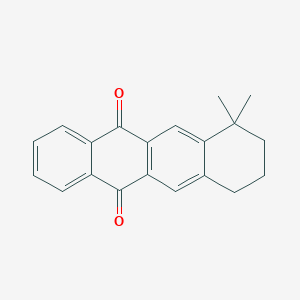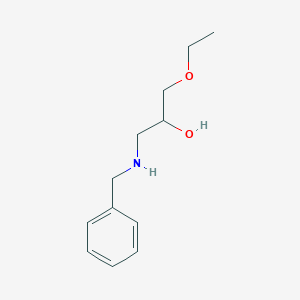
1-(Cyclohexylamino)-3-ethoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylamino)-3-ethoxypropan-2-ol is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a cyclohexylamino group attached to a propanol backbone with an ethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Cyclohexylamino)-3-ethoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethylene oxide, followed by the addition of ethanol. The reaction typically occurs under mild conditions, with the use of a suitable catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous hydrogenation of aniline using cobalt- or nickel-based catalysts. This method ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohexylamino)-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexyl alcohols.
Aplicaciones Científicas De Investigación
1-(Cyclohexylamino)-3-ethoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylamino)-3-ethoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit sodium channels, thereby affecting nerve signal transmission .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but without the ethoxy group.
1-(Cyclohexylamino)-2-phenyl-2-propanol: A compound with a phenyl group instead of an ethoxy group.
Uniqueness
1-(Cyclohexylamino)-3-ethoxypropan-2-ol is unique due to the presence of both the cyclohexylamino and ethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
90052-15-6 |
|---|---|
Fórmula molecular |
C11H23NO2 |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
1-(cyclohexylamino)-3-ethoxypropan-2-ol |
InChI |
InChI=1S/C11H23NO2/c1-2-14-9-11(13)8-12-10-6-4-3-5-7-10/h10-13H,2-9H2,1H3 |
Clave InChI |
OWASIMBGAKXUSF-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(CNC1CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)

![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)


![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)



![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
